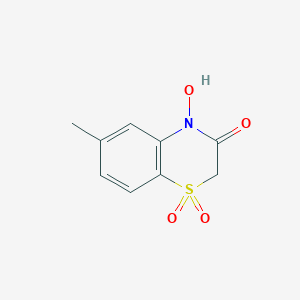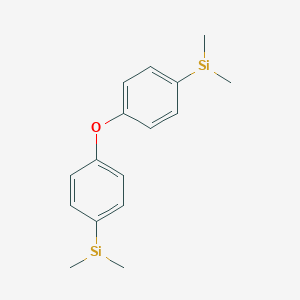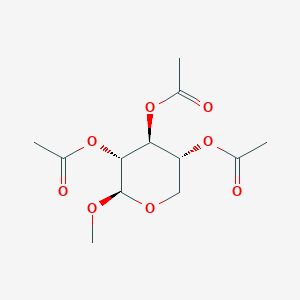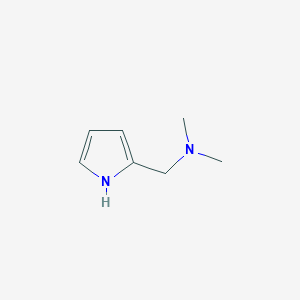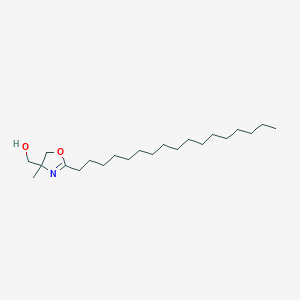
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol (HOMO) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HOMO is a member of the oxazoline family, which is a class of compounds that have a five-membered ring containing both nitrogen and oxygen atoms. HOMO has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is not fully understood, but it is believed to involve the disruption of bacterial and fungal cell membranes. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to bind to the cell membrane of bacteria and fungi, causing membrane destabilization and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antimicrobial agent. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has also been shown to exhibit anti-inflammatory activity, which could have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is its ease of synthesis, which makes it readily available for use in laboratory experiments. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is its hydrophobic nature, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several potential future directions for the study of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol. One area of research could focus on the development of novel antimicrobial agents based on the structure of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol. Another area of research could focus on the use of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol as a corrosion inhibitor in industrial applications. Additionally, further research could be conducted to better understand the mechanism of action of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol and its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol involves the reaction of heptadecanal with hydroxylamine hydrochloride and acetic acid to form heptadecyl hydroxylamine. The heptadecyl hydroxylamine is then reacted with chloroacetic acid to form heptadecyl 2-chloroacetoxime, which is further reacted with methyl vinyl ketone to form 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol.
Aplicaciones Científicas De Investigación
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol is in the development of antimicrobial agents. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol has also been studied for its potential use as a corrosion inhibitor, as it has been shown to effectively inhibit the corrosion of metals in acidic environments.
Propiedades
Número CAS |
14466-51-4 |
|---|---|
Nombre del producto |
2-Heptadecyl-4-methyl-2-oxazoline-4-methanol |
Fórmula molecular |
C22H43NO2 |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
(2-heptadecyl-4-methyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C22H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h24H,3-20H2,1-2H3 |
Clave InChI |
RSDFPCQESXIWFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(C)CO |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(C)CO |
Otros números CAS |
14466-51-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



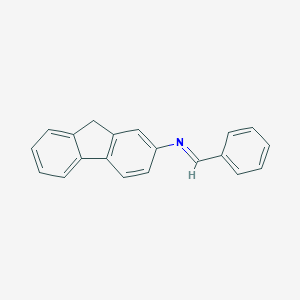
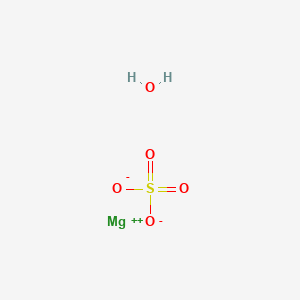
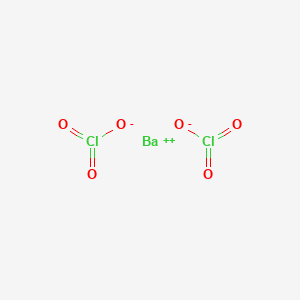
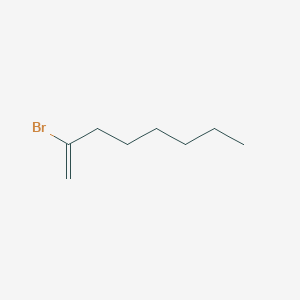
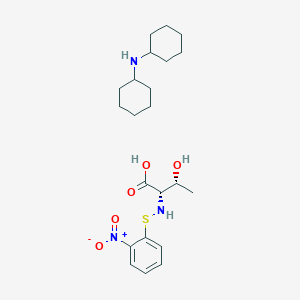
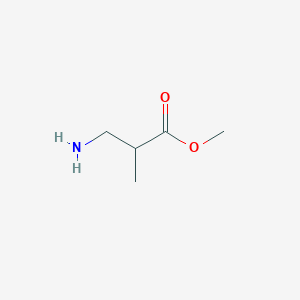
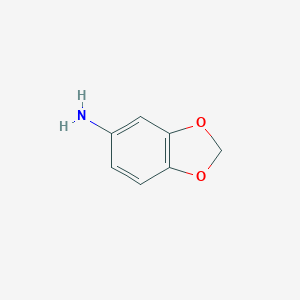
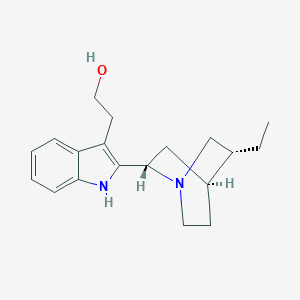
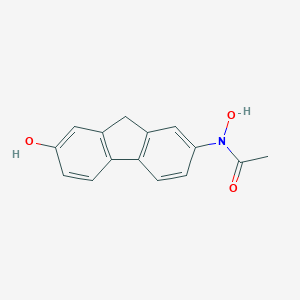
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
